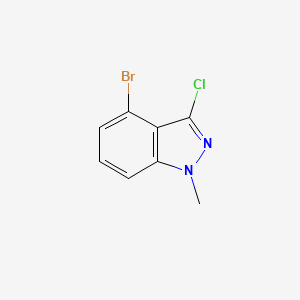

4-Bromo-3-chloro-1-methyl-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-3-chloro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-1-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole core by N–N bond formation . Another approach involves the use of transition metal-catalyzed reactions, such as Ag-catalyzed nitration-annulation with tert-butyl nitrite .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvent-free conditions or employing specific catalysts to minimize byproducts and enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-chloro-1-methyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with

Biologische Aktivität

4-Bromo-3-chloro-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that includes a pyrazole ring fused to a benzene ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor. This article provides an overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

- Molecular Formula : C8H6BrClN2

- Molecular Weight : 245.50 g/mol

- CAS Number : 1337881-55-6

- IUPAC Name : 4-bromo-3-chloro-1-methylindazole

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes, with one common method involving cyclization reactions. For instance, a Cu(OAc)2-catalyzed reaction can be used to form the indazole core via N–N bond formation. Optimization of reaction conditions is crucial for achieving high yields and purity, often employing solvent-free conditions or specific catalysts to minimize byproducts .

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. Research indicates that compounds with indazole scaffolds exhibit significant inhibitory effects on various cancer cell lines:

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | |

| Compound 82a | Pim Kinases (Pim-1, Pim-2, Pim-3) | 0.4 - 1.1 | |

| Compound 83 | Multiple Myeloma (MM1.S) | 640 |

These compounds demonstrate varying degrees of potency against different tumor types, suggesting that structural modifications can enhance their therapeutic efficacy.

Enzyme Inhibition

The enzyme inhibitory potential of this compound has also been explored. Notably, several studies have identified it as a promising inhibitor for various kinases and enzymes involved in cancer progression:

These findings suggest that the compound may play a role in modulating signaling pathways critical for tumor growth and survival.

Case Study 1: In Vivo Efficacy

In a mouse model of colon cancer, compound CFI-400945 (related to indazole derivatives) effectively inhibited tumor growth, demonstrating the potential for clinical applications in oncology .

Case Study 2: Structure Activity Relationship (SAR)

Research exploring the SAR of indazole derivatives has revealed that substituents at specific positions significantly influence biological activity. For instance, modifications at the 4-position have been shown to enhance enzyme inhibitory effects against FGFR1 .

Eigenschaften

IUPAC Name |

4-bromo-3-chloro-1-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLLFLHUMXEPFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)C(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281538 |

Source

|

| Record name | 1H-Indazole, 4-bromo-3-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337881-55-6 |

Source

|

| Record name | 1H-Indazole, 4-bromo-3-chloro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 4-bromo-3-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.